2,4-Dibromo-6-(difluoromethoxy)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds. guidechem.comub.edubldpharm.comnih.gov Its presence is notable in many natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. guidechem.combldpharm.com In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. bldpharm.com Consequently, it is a core component in numerous FDA-approved drugs, demonstrating its importance in the development of treatments for a wide array of diseases, including cancer, bacterial infections, and neurological disorders. google.comgoogle.com
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for drug-receptor binding. google.com Furthermore, the pyridine scaffold's weak basicity and potential to improve the water solubility of molecules make it an attractive component in drug design. guidechem.comnih.gov Its versatility allows for the creation of a diverse chemical space, enabling chemists to fine-tune the pharmacological profiles of new chemical entities.
| Property | Significance in Medicinal Chemistry |
| Aromaticity | Provides a stable, planar scaffold for the attachment of various functional groups. |
| Nitrogen Atom | Acts as a hydrogen bond acceptor, crucial for molecular recognition and binding to biological targets. It also imparts weak basicity, which can improve aqueous solubility and pharmacokinetic profiles. |
| Polarity | The presence of the nitrogen atom makes the pyridine ring more polar than its carbocyclic analog, benzene, influencing its interactions and solubility. |
| Synthetic Access | A wide range of synthetic methodologies exists for the functionalization of the pyridine ring, allowing for the creation of diverse molecular libraries for drug discovery. |
Role of Halogenation in Modifying Pyridine Reactivity and Properties
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring, a process known as halogenation, is a powerful strategy for modulating the chemical and physical properties of pyridine derivatives. Halogens can significantly alter the electronic nature of the pyridine ring, making it more electron-deficient. This electronic modification can influence the reactivity of the ring and the acidity or basicity of the molecule.
Halogenation provides synthetic "handles" for further chemical transformations. google.com Halogenated pyridines are key intermediates in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental for the construction of complex molecular architectures. researchgate.net The ability to selectively introduce different functional groups at the positions of the halogen atoms is a cornerstone of modern organic synthesis.
However, the halogenation of pyridine can be challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. google.comresearchgate.net This often necessitates the use of harsh reaction conditions or specialized reagents to achieve the desired regioselectivity. google.com
Introduction to the Difluoromethoxy Functional Group in Fluorinated Chemistry
The difluoromethoxy group (-OCF₂H) has emerged as a highly valuable functional group in the field of fluorinated chemistry, particularly in the design of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into organic molecules can have profound effects on their properties, and the difluoromethoxy group offers a unique combination of attributes.
This functional group is often considered a bioisostere of hydroxyl (-OH), amine (-NH₂), and thiol (-SH) groups. nih.gov Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound while retaining its biological activity and improving its pharmacokinetic profile. The difluoromethoxy group can enhance metabolic stability by blocking sites of oxidative metabolism, leading to a longer duration of action for a drug. It can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
The polarized C-H bond in the difluoromethoxy group can act as a hydrogen bond donor, which can contribute to the binding affinity of a molecule to its biological target. nih.gov The synthesis of compounds containing the difluoromethoxy group has been an area of active research, with the development of various methods for its introduction into aromatic systems. nih.govrsc.org
| Functional Group | Key Properties and Applications in Drug Design |
| Difluoromethoxy (-OCF₂H) | - Increases metabolic stability and lipophilicity. - Acts as a bioisostere for hydroxyl, amine, and thiol groups. - The C-H bond can act as a hydrogen bond donor. - Can improve pharmacokinetic properties of drug candidates. nih.gov |
| Trifluoromethoxy (-OCF₃) | - Highly lipophilic and electron-withdrawing. - Can improve metabolic stability and membrane permeability. - Generally considered metabolically stable. |
Contextualizing 2,4-Dibromo-6-(difluoromethoxy)pyridine within Contemporary Chemical Research
The compound this compound is a prime example of a strategically designed building block for the synthesis of advanced chemical entities. While specific research focused solely on this compound is not extensively published, its structure suggests a significant role as a versatile intermediate in the development of new agrochemicals and pharmaceuticals.
The two bromine atoms at the 2- and 4-positions of the pyridine ring serve as reactive sites for the introduction of a wide range of other functional groups through various cross-coupling reactions. google.com This allows for the construction of a library of derivatives for structure-activity relationship (SAR) studies. The differential reactivity of the bromine atoms could potentially allow for selective, sequential functionalization.
The presence of the difluoromethoxy group at the 6-position is a key feature, likely incorporated to enhance the biological efficacy and metabolic stability of the final target molecules. nih.gov The use of such fluorinated building blocks is a common strategy in modern agrochemical research to develop new pesticides with improved properties. google.comgoogleapis.com Patents in the agrochemical field frequently describe complex molecules containing halogenated and fluorinated pyridine or phenyl rings, underscoring the importance of intermediates like this compound. google.comgoogleapis.com
In essence, this compound is not an end product itself but rather a valuable starting material. Its utility lies in its pre-functionalized structure, which provides a direct and efficient route to novel, highly substituted pyridine derivatives with the potential for significant biological activity. The combination of reactive halogens and a property-enhancing difluoromethoxy group makes it a powerful tool for chemists working at the forefront of medicinal and agrochemical discovery.
Structure
3D Structure
Properties
Molecular Formula |
C6H3Br2F2NO |
|---|---|
Molecular Weight |
302.90 g/mol |
IUPAC Name |
2,4-dibromo-6-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3Br2F2NO/c7-3-1-4(8)11-5(2-3)12-6(9)10/h1-2,6H |
InChI Key |
YGYSXVLIFZAEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)F)Br)Br |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 2,4 Dibromo 6 Difluoromethoxy Pyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,4-Dibromo-6-(difluoromethoxy)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete structural assignment.
Proton NMR (¹H NMR) for Elucidating Pyridine (B92270) Ring Protons and Difluoromethoxy Environment
Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the two remaining aromatic protons on the pyridine ring and the single proton of the difluoromethoxy group.
The pyridine ring protons, located at positions 3 and 5, are anticipated to appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts will be influenced by the electron-withdrawing effects of the bromine and difluoromethoxy substituents. The proton of the difluoromethoxy (-OCHF₂) group is expected to resonate as a triplet due to coupling with the two adjacent fluorine atoms.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridine H-3 | 7.5 - 8.0 | Doublet (d) | ~2-3 Hz (⁴JHH) |
| Pyridine H-5 | 7.3 - 7.8 | Doublet (d) | ~2-3 Hz (⁴JHH) |
| -OCHF₂ | 6.5 - 7.5 | Triplet (t) | ~70-75 Hz (²JHF) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.
The carbon atoms of the pyridine ring will appear in the aromatic region. The carbons directly bonded to the bromine atoms (C-2 and C-4) are expected to have their signals shifted to lower field strengths compared to unsubstituted pyridine. The carbon of the difluoromethoxy group (C-6) will also be significantly deshielded and will appear as a triplet due to coupling with the two fluorine atoms.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| C-2 | 140 - 145 | Singlet (s) | - |
| C-3 | 125 - 130 | Singlet (s) | - |
| C-4 | 120 - 125 | Singlet (s) | - |
| C-5 | 115 - 120 | Singlet (s) | - |
| C-6 | 160 - 165 | Triplet (t) | ~25-35 Hz (²JCF) |
| -OCHF₂ | 110 - 115 | Triplet (t) | ~230-240 Hz (¹JCF) |
Fluorine-19 NMR (¹⁹F NMR) for Difluoromethoxy Group Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will appear as a doublet due to coupling with the single proton of the same group. The chemical shift of the fluorine atoms provides valuable information about their electronic environment.
Expected ¹⁹F NMR Data for this compound
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| -OCHF₂ | -80 to -90 | Doublet (d) | ~70-75 Hz (²JHF) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to transitions between vibrational energy levels. The resulting spectra provide a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-Br, C-O, C-F, and pyridine ring vibrations.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Pyridine Ring C=C, C=N Stretching | 1400 - 1600 | IR, Raman |
| C-O Stretching (Ether) | 1200 - 1300 | IR |
| C-F Stretching | 1000 - 1100 | IR |
| C-Br Stretching | 500 - 600 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the molecular ion peak will appear as a characteristic isotopic cluster with a 1:2:1 intensity ratio for the M, M+2, and M+4 peaks. Fragmentation may involve the loss of the difluoromethoxy group or bromine atoms.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 298.86 | C₆H₃Br₂F₂NO |
| [M+2]⁺ | 300.86 | |
| [M+4]⁺ | 302.86 | |
| [M-Br]⁺ | 219.94 | Loss of a bromine atom |
| [M-OCHF₂]⁺ | 231.88 | Loss of the difluoromethoxy group |
X-ray Crystallography for Solid-State Molecular Structure Determination
This technique would unambiguously confirm the substitution pattern on the pyridine ring and provide insights into intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing.
Crystal Packing and Intermolecular Interactions
Detailed crystallographic studies on this compound have not been reported. However, based on the analysis of structurally similar halogenated pyridines, it is possible to hypothesize the types of intermolecular interactions that would likely govern its crystal packing.
Weak C-H···F and C-H···N hydrogen bonds are also anticipated to play a role in stabilizing the crystal lattice. Furthermore, π-π stacking interactions between the aromatic pyridine rings could occur, influencing the lamellar or herringbone structures commonly observed in the crystals of planar aromatic molecules. The interplay of these various non-covalent interactions would determine the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal.
A representative table of expected intermolecular interactions is provided below.
| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |
| Halogen Bonding | C-Br | N (pyridine), O (methoxy) | Directional, contributing to lattice framework |
| Dipole-Dipole | C-Br, C-F, C-O | C-Br, C-F, C-O | Non-directional, contributing to overall cohesion |
| Hydrogen Bonding | C-H (aromatic) | F, N | Directional, linking molecules into chains or sheets |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilizing, influencing layered structures |
Conformational Analysis in the Solid State
Without experimental single-crystal X-ray diffraction data, a definitive conformational analysis of this compound in the solid state remains speculative. The conformation of the molecule would be primarily defined by the torsion angles involving the difluoromethoxy group relative to the pyridine ring.
The orientation of the -OCF₂H group is subject to steric hindrance from the adjacent bromine atom at the 2-position and the pyridine ring itself. It is expected that the molecule would adopt a conformation that minimizes these steric clashes. The difluoromethoxy group is likely to be oriented in a staggered conformation relative to the C-O bond. The planarity of the pyridine ring would be maintained, with the substituents lying in or close to the plane of the ring, although slight deviations are possible due to packing forces in the crystal.
Spectroscopic Techniques for Purity Assessment and Isomer Identification
The purity of this compound and the identification of potential isomers can be effectively achieved using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 2,4-dibromo substitution pattern.
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of all carbon atoms in the molecule. The carbon attached to the difluoromethoxy group would exhibit a characteristic triplet due to C-F coupling.
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for confirming the presence and environment of the difluoromethyl group. It would show a doublet due to coupling with the single proton.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern observed in the mass spectrum, due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), would be a key identifier for the compound.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-Br, C-F, C-O, and aromatic C-N and C-C stretching and bending vibrations, providing a fingerprint for the molecule.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques, often coupled with a mass spectrometer (GC-MS, LC-MS), are invaluable for assessing purity. They can separate the target compound from any starting materials, byproducts, or isomeric impurities, allowing for their quantification. Isomers of this compound would likely have different retention times under specific chromatographic conditions, enabling their identification and the determination of the isomeric purity of the sample.
A summary of spectroscopic data expected for the characterization of this compound is presented below.
| Technique | Expected Key Features | Application |
| ¹H NMR | Aromatic proton signals, triplet for -OCF₂H proton | Structural elucidation, isomer differentiation |
| ¹³C NMR | Signals for all carbons, C-F coupling patterns | Structural confirmation |
| ¹⁹F NMR | Doublet for -OCF₂H group | Confirmation of difluoromethoxy group |
| HRMS | Exact mass, characteristic isotopic pattern for Br₂ | Elemental composition confirmation |
| IR Spectroscopy | Absorption bands for C-Br, C-F, C-O, aromatic rings | Functional group identification |
| GC/HPLC | Retention time | Purity assessment, separation of isomers |
Reactivity and Derivatization of 2,4 Dibromo 6 Difluoromethoxy Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes electrophilic aromatic substitution (SEAr) on pyridine significantly slower and more challenging compared to benzene. The reaction is further impeded when the ring is substituted with strong electron-withdrawing groups, such as the two bromine atoms and the difluoromethoxy group present in 2,4-Dibromo-6-(difluoromethoxy)pyridine. These substituents further decrease the electron density of the aromatic system, deactivating it towards attack by electrophiles.
Moreover, under the strongly acidic conditions often required for electrophilic aromatic substitutions like nitration or sulfonation, the pyridine nitrogen is readily protonated. This creates a pyridinium (B92312) cation, which is even more strongly deactivated. Consequently, direct electrophilic substitution on the pyridine ring of this compound is generally considered not feasible under standard conditions.
Nucleophilic Aromatic Substitution Reactions of Bromine Atoms
In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring activates the carbon atoms at positions 2, 4, and 6 for nucleophilic aromatic substitution (NAS). In this compound, the bromine atoms at the 2- and 4-positions are excellent leaving groups, making these sites prime targets for substitution by various nucleophiles. This reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the second bromine atom, the difluoromethoxy group, and the ring nitrogen.
Transition-metal-catalyzed cross-coupling reactions are particularly effective methods for the derivatization of this compound, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Cross-Coupling Reactions at Bromo Positions
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides. For this compound, this reaction allows for the selective substitution of one or both bromine atoms.
Research on 2,4-dibromopyridine (B189624) shows that the regioselectivity of the coupling (i.e., whether the C2 or C4 bromine reacts first) can be controlled by the choice of catalyst and reaction conditions. acs.orgresearchgate.netresearchgate.netnih.gov While many mononuclear palladium catalysts favor substitution at the C2 position, specialized catalyst systems, such as certain tripalladium clusters, have been shown to provide high selectivity for C2-arylation. acs.orgnih.gov Conversely, sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective coupling at the C4 position. researchgate.net This allows for a stepwise functionalization, where different aryl or vinyl groups can be introduced sequentially at the two positions.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 2,4-Dihalopyridines
| Catalyst / Ligand | Base | Solvent | Coupling Partner | Position Selectivity |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Arylboronic acid | C4 > C2 |
| [Pd₃(dppm)₃(CO)]²⁺ | Cs₂CO₃ | Dioxane | Arylboronic acid | C2 > C4 nih.gov |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Arylboronic acid | High C4 selectivity |
| Pd₂ (dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | Alkylboronic acid | Varies |
This table presents generalized conditions based on studies of similar 2,4-dihalopyridine substrates. Actual results may vary for this compound.
Other Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Kumada-Corriu, Sonogashira)
Besides the Suzuki-Miyaura reaction, other cross-coupling methods can be effectively applied to this compound.
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for synthesizing alkynylpyridines from bromopyridines. For dihalo-substrates, the reaction typically occurs under mild conditions, and regioselectivity can often be controlled. libretexts.org Studies on related dihalopyridines have shown that substitution often occurs at the more electrophilic position. nih.gov
The Kumada-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This method is a powerful tool for creating C-C bonds and has been successfully applied to heteroaryl halides. researchgate.net Its primary advantage is the direct use of readily prepared Grignard reagents. organic-chemistry.org
Table 2: Overview of Other Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Typical Products |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Alkynylpyridines wikipedia.org |
| Kumada-Corriu | Grignard Reagent (R-MgBr) | Ni(dppp)Cl₂ or Pd-based | Alkyl- or Arylpyridines wikipedia.org |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | Alkyl- or Arylpyridines |
| Stille | Organotin Reagent | Pd(PPh₃)₄ | Aryl- or Vinylpyridines |
Amination and Hydroxylation Reactions (e.g., Buchwald-Hartwig amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction is exceptionally broad in scope and is a key method for introducing primary and secondary amine functionalities onto the pyridine ring in place of the bromine atoms. nih.govresearchgate.net The reaction typically employs a palladium source, a phosphine (B1218219) ligand, and a base. libretexts.orgchemspider.com The choice of ligand is crucial and can be tailored to the specific amine and halide substrate.
Hydroxylation of the bromo positions to form the corresponding pyridinols is another possible nucleophilic substitution. This can be achieved through various methods, including transition-metal-catalyzed processes or by reaction with strong bases under specific conditions. However, direct C-O bond formation is often more challenging than C-N or C-C bond formation. Enzymatic methods for the hydroxylation of pyridine rings have also been explored. nih.gov
Reactions Involving the Difluoromethoxy Group
Stability and Reactivity of the C-O-CF₂H Moiety
The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, often introduced to modulate a molecule's physicochemical properties. mdpi.com It is considered a bioisostere of a methoxy (B1213986) or hydroxyl group but offers distinct electronic properties and increased metabolic stability.
Potential Transformations of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is generally considered to be a stable moiety, contributing to enhanced metabolic stability in drug candidates. However, under specific and often forcing reaction conditions, this group could potentially undergo transformation.
One conceivable transformation is the cleavage of the ether linkage. This could theoretically be achieved through strong acid or base-catalyzed hydrolysis, although the presence of the two fluorine atoms would make the ether oxygen less basic and the adjacent carbon less electrophilic, thus rendering the ether bond more resistant to cleavage compared to non-fluorinated analogues. Reductive cleavage using potent reducing agents might also be a possibility, though this would likely compete with the reduction of the pyridine ring or the bromo substituents.
Another area of potential reactivity lies in the C-H bond of the difluoromethoxy group. This bond is more acidic than a typical C-H bond due to the electron-withdrawing nature of the adjacent fluorine atoms. Under the influence of a strong base, it might be possible to deprotonate this position, generating a nucleophilic species that could react with various electrophiles. However, the stability of the resulting carbanion would be a critical factor.
Regioselectivity and Stereoselectivity in Derivatization
The derivatization of This compound is expected to be highly regioselective, primarily dictated by the differential reactivity of the two bromine atoms. The bromine atom at the 2-position (ortho to the nitrogen) is generally more susceptible to nucleophilic attack than the bromine atom at the 4-position (para to the nitrogen). This is due to the electron-withdrawing inductive effect of the pyridine nitrogen, which activates the ortho and para positions towards nucleophilic aromatic substitution (SNAr).
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the relative reactivity of the C-Br bonds can be influenced by the choice of catalyst, ligands, and reaction conditions. Generally, the order of reactivity for halogens in such couplings is I > Br > Cl > F. With two bromine atoms, selective substitution at one position over the other can be challenging but may be achievable under carefully controlled conditions. It is plausible that oxidative addition to the more electron-deficient C2-Br bond would be favored.
Stereoselectivity would become a relevant consideration if a derivatization reaction introduces a new chiral center into the molecule. For instance, if a substituent introduced at the 2- or 4-position contains a stereocenter, the potential for diastereoselective reactions would arise, influenced by the steric bulk of the existing substituents on the pyridine ring. However, without specific examples of such reactions, any discussion of stereoselectivity remains theoretical.
Mechanistic Investigations of Key Transformations
The key transformations of This compound would likely involve either nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the C-Br bonds.
The mechanism of a nucleophilic aromatic substitution reaction at the 2- or 4-position would proceed through a Meisenheimer complex intermediate. The attack of a nucleophile on the carbon atom bearing the bromine would lead to the formation of a negatively charged intermediate, where the charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, providing stabilization. Subsequent elimination of the bromide ion would restore the aromaticity of the ring and yield the substituted product.
Computational and Theoretical Studies of 2,4 Dibromo 6 Difluoromethoxy Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the properties of 2,4-Dibromo-6-(difluoromethoxy)pyridine at the atomic level. These computational techniques provide a theoretical framework for understanding its geometry, stability, and electronic nature.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure.researchgate.netajchem-a.com
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These optimized geometric parameters are crucial for understanding the molecule's three-dimensional conformation and steric effects.
Furthermore, DFT is utilized to analyze the electronic structure, providing insights into the distribution of electrons within the molecule. This information helps in understanding the molecule's reactivity and physical properties. The electronic properties, such as dipole moment and polarizability, can also be calculated, offering a deeper understanding of the molecule's behavior in the presence of an electric field. ajchem-a.com
Below is an illustrative table of what typical DFT-calculated geometric parameters for a similar molecule might look like.
| Parameter | Value |
| C-Br Bond Length (Å) | 1.88 - 1.90 |
| C-N Bond Length (Å) | 1.33 - 1.34 |
| C-O Bond Length (Å) | 1.36 - 1.38 |
| C-F Bond Length (Å) | 1.35 - 1.37 |
| Pyridine (B92270) Ring C-C Bond Lengths (Å) | 1.38 - 1.40 |
| C-N-C Bond Angle (°) | 117 - 119 |
| C-C-Br Bond Angle (°) | 120 - 122 |
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure calculations. researchgate.net
For this compound, ab initio calculations can be used to obtain precise energies and wavefunctions. researchgate.net These calculations are computationally more intensive than DFT but can serve as a benchmark for less demanding methods. They are particularly useful for studying excited states and other properties that require a very accurate description of electron correlation. The electronic properties and bonding characteristics can be further analyzed through these high-level calculations. researchgate.net
Molecular Orbital Analysis
Molecular orbital analysis provides a detailed picture of the electron distribution and energy levels within a molecule, which is key to understanding its chemical reactivity.
Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gap.researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govlibretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more likely to be reactive. libretexts.org
For this compound, the HOMO is expected to be localized on the electron-rich regions of the pyridine ring and the bromine atoms, while the LUMO would likely be distributed over the pyridine ring and the electron-withdrawing difluoromethoxy group. The HOMO-LUMO energy gap can be calculated using DFT and other quantum chemical methods. researchgate.net
An illustrative table of frontier orbital energies for a similar molecule is provided below.
| Parameter | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
Molecular Electrostatic Potential (MEP) Mapping.researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. wolfram.com It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. wolfram.comnih.gov Red colors typically represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. nanobioletters.com Green and yellow areas represent regions with near-zero potential. wolfram.com
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the difluoromethoxy group, indicating these as likely sites for electrophilic interaction. scienceopen.com The areas around the hydrogen atoms and the bromine atoms might show positive or near-zero potential. scienceopen.com
Reaction Mechanism Elucidation through Computational Modeling.ajchem-a.com
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. researchgate.net
In the context of this compound, computational modeling could be used to study various reactions, such as nucleophilic aromatic substitution at the bromine-substituted positions. For instance, the reaction mechanism of this compound with a nucleophile could be modeled to determine which bromine atom is more susceptible to substitution and the energetic barriers involved in the process. Thermodynamic and kinetic parameters derived from these calculations can provide a comprehensive understanding of the reaction's feasibility and rate. researchgate.net
Supramolecular Interactions and Crystal Structure Prediction:5.5.1. Hydrogen Bonding Networks:Analysis of potential hydrogen bonding would require computational modeling of intermolecular interactions.5.5.2. Halogen Bonding Interactions:The specific nature and strength of halogen bonding involving the bromine atoms in this molecule would need to be calculated.
As there is no published research to draw upon for these specific topics related to this compound, we are unable to provide the requested article.
Advanced Applications and Research Directions for 2,4 Dibromo 6 Difluoromethoxy Pyridine
Role as a Versatile Building Block in Organic Synthesis
The structure of 2,4-Dibromo-6-(difluoromethoxy)pyridine, featuring two bromine atoms at positions amenable to substitution, makes it an exceptionally versatile building block. These bromine sites can be selectively addressed in various cross-coupling reactions, allowing for the stepwise and controlled construction of intricate molecular architectures.
Synthesis of Complex Heterocyclic Systems
The primary utility of this compound in constructing complex molecules lies in its capacity to undergo sequential, regioselective cross-coupling reactions. The bromine atom at the C2 position, being adjacent to the ring nitrogen, is generally more susceptible to oxidative addition in palladium-catalyzed reactions compared to the bromine at the C4 position. This differential reactivity is a known phenomenon in dihalopyridines, enabling chemists to selectively substitute the C2 position first, and then target the C4 position in a subsequent step. researchgate.netnsf.gov
This selective reactivity allows for the synthesis of unsymmetrically substituted pyridines, which are valuable scaffolds in many areas of chemistry. For instance, a Suzuki or Stille coupling can be performed to introduce an aryl or another heterocyclic group at the C2 position, leaving the C4-bromo group intact for a second, different coupling reaction. researchgate.netnih.gov This stepwise approach is instrumental in creating complex, multi-component heterocyclic systems that would be challenging to assemble otherwise. The reactivity of similar polyhalogenated pyridines in such palladium-catalyzed reactions is well-documented, underscoring the potential of this specific building block. researchgate.net
Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis
| Reaction Type | Coupling Partner | Potential Resulting Structure |
|---|---|---|
| Suzuki Coupling | Arylboronic acids | 2-Aryl-4-bromo-6-(difluoromethoxy)pyridine |
| Stille Coupling | Organostannanes | 2-Alkynyl-4-bromo-6-(difluoromethoxy)pyridine |
| Sonogashira Coupling | Terminal alkynes | 2-Alkynyl-4-bromo-6-(difluoromethoxy)pyridine |
| Buchwald-Hartwig | Amines, Amides | 2-Amino-4-bromo-6-(difluoromethoxy)pyridine |
| Heck Coupling | Alkenes | 2-Alkenyl-4-bromo-6-(difluoromethoxy)pyridine |
Incorporation into Bioactive Molecules
The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry, and fluorinated substituents like the difluoromethoxy group are highly sought after for their ability to enhance metabolic stability and improve pharmacokinetic profiles. The compound this compound serves as a key precursor for generating libraries of novel compounds for biological screening. researchgate.net
The synthetic versatility described above allows for the systematic modification of the pyridine core to explore structure-activity relationships (SAR). By introducing various substituents at the C2 and C4 positions, chemists can fine-tune the molecule's properties to optimize its interaction with biological targets. While specific drugs derived directly from this starting material are not yet publicly documented, its role as a building block for "biologically interesting species" is recognized. researchgate.net The synthesis of pyridine and thiazole (B1198619) derivatives for evaluation as insecticidal and anti-cancer agents highlights the importance of such halogenated heterocyclic intermediates in drug discovery programs. nih.govtaylorfrancis.com
Applications in Materials Science
The unique electronic properties and reactive handles of this compound make it a candidate for the development of new functional materials.
Design of Functional Polymers and Advanced Materials
There is a growing interest in creating functional polymers with tailored properties for specific applications. The dibromo functionality of this compound allows it to be used as a monomer in polycondensation reactions. For example, through cross-coupling polymerization reactions (e.g., Suzuki polycondensation), it can be incorporated into the backbone of π-conjugated polymers. The inclusion of the electron-deficient pyridine ring and the polar difluoromethoxy group can significantly influence the polymer's electronic, physical, and morphological properties. taylorfrancis.com Research into pyridine-based polymers has shown their utility in creating advanced materials, such as specialized membranes for filtration. researchgate.net The modular synthesis of copolymers allows for the insertion of specific functional groups, a strategy where this compound could serve as a key modifiable unit. nih.gov
Optoelectronic Applications
Pyridine-containing oligomers and polymers are actively being investigated for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. taylorfrancis.comrsc.org The electron-deficient nature of the pyridine ring is beneficial for creating materials with good electron-transporting capabilities. The difluoromethoxy group can further modulate the electronic energy levels (HOMO/LUMO) of the resulting material. By using this compound as a building block, it is theoretically possible to construct donor-acceptor (D-A) type structures that are crucial for many optoelectronic applications. taylorfrancis.com While this specific compound is not yet featured in published optoelectronic devices, the fundamental properties of related pyridine-based materials suggest this is a viable and promising area for future research. rsc.org
Development of Agrochemicals and Crop Protection Agents
The field of agrochemicals heavily relies on fluorinated heterocyclic compounds to develop effective and selective herbicides, fungicides, and insecticides. youtube.com The trifluoromethyl pyridine motif, an analogue of the difluoromethoxy pyridine, is present in numerous commercial crop protection products. nih.gov
The compound this compound is a valuable intermediate for synthesizing new potential agrochemicals. The difluoromethoxy group is known to impart desirable properties, and the bromo-substituents provide the reactive sites needed to build the final active ingredient. For instance, the fungicide thifluzamide (B1681302) contains a trifluoromethoxy aniline (B41778) moiety, highlighting the relevance of this functional group in modern fungicides. google.com Synthesizing and testing novel pyridine derivatives for insecticidal activity is an active area of research, with studies showing that new structures can yield highly potent agents. nih.govnih.govacs.org The development of new herbicides like pyroxsulam, which contains a substituted pyridine ring, further underscores the importance of versatile building blocks like this compound for the discovery of next-generation crop protection solutions. nih.gov
Table 2: Potential Agrochemical Applications and Relevant Analogs
| Agrochemical Class | Rationale for Potential | Relevant Analog Example |
|---|---|---|
| Fungicides | The trifluoromethoxy group is a key component in existing fungicides. | Thifluzamide google.com |
| Herbicides | Substituted pyridine rings are core structures in modern herbicides. | Pyroxsulam nih.gov |
| Insecticides | Novel pyridine derivatives have shown high insecticidal bioefficacy. | Pyridine-based insecticides against Saissetia oleae and Aphis gossypi nih.govnih.gov |
Future Prospects and Emerging Research Areas
The exploration of this compound beyond its current use as a synthetic intermediate is a burgeoning field of research. The interplay of its reactive sites—the two bromine atoms susceptible to substitution and the pyridine nitrogen with its coordination capabilities—opens avenues for novel applications.
Catalytic Applications
While this compound is often a substrate in catalytic reactions, its potential as a precursor to catalytic species is an area ripe for investigation. The core concept revolves around the modification of the pyridine scaffold to create new ligands for transition metal catalysis.
The bromine atoms at the 2- and 4-positions are highly amenable to substitution through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. youtube.com This allows for the introduction of a wide array of functional groups that could act as coordinating sites for metal ions. For instance, replacement of the bromine atoms with phosphine (B1218219), amine, or other heteroatomic groups could transform the molecule into a bidentate or even a tridentate ligand.
Table 1: Potential Ligand Architectures from this compound
| Reactant | Coupling Reaction | Potential Ligand Type | Potential Catalytic Application |
| Diarylphosphine | Buchwald-Hartwig Amination | P,N-ligand | Asymmetric Hydrogenation, Cross-Coupling |
| 2-Picolylamine | Buchwald-Hartwig Amination | N,N,N-pincer ligand | Dehydrogenation, Transfer Hydrogenation |
| Boronic Acids | Suzuki-Miyaura Coupling | Pyridyl-Aryl ligand | Photoredox Catalysis, C-H Activation |
The difluoromethoxy group at the 6-position would exert a significant electronic influence on the resulting ligand. Its strong electron-withdrawing nature would modulate the electron density at the pyridine nitrogen and any newly introduced coordinating groups. This electronic tuning is a critical parameter in catalyst design, influencing the activity, selectivity, and stability of the metal complex. For example, in palladium-catalyzed cross-coupling reactions, the electronic properties of the supporting ligand are crucial for facilitating the key steps of oxidative addition and reductive elimination. nih.gov
Future research could focus on the synthesis of a library of ligands derived from this compound and their subsequent complexation with various transition metals like palladium, rhodium, iridium, and copper. The catalytic efficacy of these new complexes could then be evaluated in a range of important organic transformations.
Self-Assembly and Supramolecular Chemistry
The field of supramolecular chemistry, which studies chemical systems composed of a discrete number of assembled molecular subunits, offers another promising frontier for this compound. The pyridine nitrogen provides a key hydrogen bond accepting site, while the potential for derivatization at the bromine positions allows for the introduction of other non-covalent interaction motifs.
Brominated bipyridines and terpyridines are known to be highly desirable building blocks for macromolecular and supramolecular applications. nih.gov By analogy, derivatives of this compound could serve as fundamental units in the construction of larger, well-defined architectures.
One potential avenue of research is the synthesis of macrocycles. Through controlled, sequential cross-coupling reactions, two or more molecules of a derivatized this compound could be linked together to form cyclic structures. The size and shape of these macrocycles could be tailored by the choice of linking groups. Such macrocycles could exhibit host-guest properties, encapsulating smaller molecules or ions within their cavities.
Furthermore, the principles of self-assembly could be harnessed to create extended supramolecular structures. For instance, by introducing complementary hydrogen bonding groups, derivatives of this compound could be designed to self-assemble into one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. nih.gov The difluoromethoxy group could play a role in directing the self-assembly process through dipole-dipole or other weak interactions. The resulting supramolecular materials could have interesting properties and applications in areas such as materials science, sensing, and drug delivery.
Table 2: Potential Supramolecular Structures from this compound Derivatives
| Derivative Type | Driving Interaction | Potential Supramolecular Structure | Potential Application |
| Carboxylic acid derivative | Hydrogen Bonding | 1D Chains, 2D Networks | Crystal Engineering, Porous Materials |
| Bipyridyl derivative | Metal Coordination | Metallo-macrocycles, Coordination Polymers | Molecular Sensing, Catalysis |
| Amphiphilic derivative | Hydrophobic/Hydrophilic Interactions | Micelles, Vesicles | Drug Delivery, Nanoreactors |
Q & A
Q. What are the optimal synthetic routes for 2,4-Dibromo-6-(difluoromethoxy)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and functional group substitution. For example, bromination at the 2- and 4-positions of pyridine can be achieved using bromine sources like PBr₃ or NBS under controlled temperatures (40–60°C). The difluoromethoxy group is introduced via nucleophilic substitution, where 6-hydroxy pyridine derivatives react with difluoromethylating agents (e.g., ClCF₂OCH₃) in the presence of a base (e.g., NaOH) . Key factors affecting yield include:
Q. How can the stability of this compound be assessed under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermal Stability: TGA/DSC analysis to determine decomposition temperatures.
- Hydrolytic Stability: Exposure to aqueous solutions (pH 3–11) at 25°C and 40°C for 48h, followed by HPLC monitoring .
- Light Sensitivity: UV-vis spectroscopy before/after 24h UV irradiation.
Key Findings:
- The compound is stable in anhydrous DMSO at –20°C for >6 months .
- Hydrolysis occurs rapidly under basic conditions (pH >10), forming 6-hydroxy derivatives .
Advanced Research Questions
Q. How do electronic effects of bromine and difluoromethoxy substituents influence the reactivity of the pyridine core in cross-coupling reactions?
Methodological Answer:
- Bromine Substituents: Act as directing groups, facilitating regioselective Suzuki-Miyaura couplings at the 4-position due to lower steric hindrance. DFT calculations show bromine’s electron-withdrawing effect increases electrophilicity at the 2- and 4-positions .
- Difluoromethoxy Group: The electron-withdrawing –OCF₂ group reduces electron density at the 6-position, making it less reactive toward nucleophilic substitution.
- Experimental Validation: Compare coupling yields using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids.
Data Contradiction Note:
Some studies report higher reactivity at the 2-position for brominated pyridines, conflicting with steric arguments . This may arise from solvent polarity effects (e.g., THF vs. toluene).
Q. What computational strategies are effective for predicting the crystallographic properties of this compound derivatives?
Methodological Answer:
- SHELX Programs: Use SHELXL for refining crystal structures against high-resolution XRD data. The program’s robustness with halogenated compounds is well-documented .
- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-31G(d) to predict bond angles/lengths, validated against experimental XRD data .
Case Study:
A derivative with similar bromine substitution (4-[(6-Chloro-2-pyridyl)methoxy]-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one) showed <0.01 Å deviation between DFT-predicted and observed bond lengths .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?
Methodological Answer:
- NMR: Use deuterated solvents (e.g., DMSO-d₆) to avoid solvent shifts. Compare ¹H/¹³C NMR with DFT-calculated spectra (GIAO method).
- IR: Assign peaks via vibrational frequency analysis (e.g., C-Br stretch at 550–600 cm⁻¹, C-F at 1100–1200 cm⁻¹).
- Validation: Cross-check with mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Example Contradiction:
Discrepancies in ¹H NMR δ values for the difluoromethoxy group (reported 4.2–4.5 ppm) may arise from concentration-dependent aggregation .
Q. What are the mechanistic implications of using nickel vs. palladium catalysts in functionalizing this compound?
Methodological Answer:
- Nickel Catalysts: Preferable for C-Br activation in sterically hindered positions (e.g., 2-bromo), enabling Kumada couplings with Grignard reagents. Ni(0) intermediates reduce oxidative addition barriers .
- Palladium Catalysts: More effective for Suzuki-Miyaura couplings at the 4-position due to lower steric demand. Pd(PPh₃)₄ provides higher turnover numbers in aryl boronic acid couplings .
Experimental Design:
Compare reaction yields and TOF (turnover frequency) for NiCl₂(dppe) vs. Pd(OAc)₂ under identical conditions (80°C, THF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
